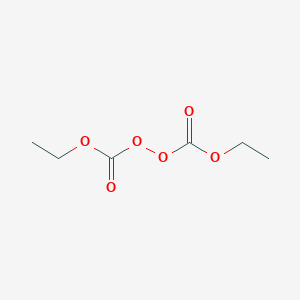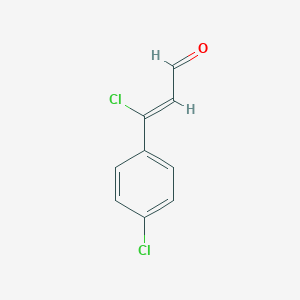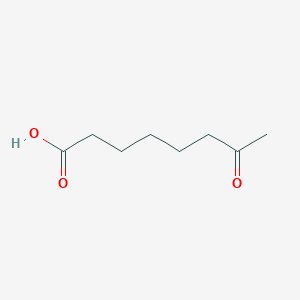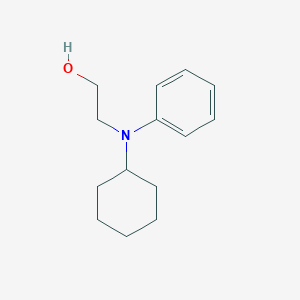
2-(Cyclohexylphenylamino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohexylphenylamino)ethanol, commonly known as CPAE, is a chemical compound that has gained attention in recent years due to its potential pharmacological properties. CPAE is a chiral compound that belongs to the category of beta-adrenergic agonists, which are known to stimulate the beta-adrenergic receptors in the body.
Mecanismo De Acción
CPAE acts as a beta-adrenergic agonist, which means it stimulates the beta-adrenergic receptors in the body. This results in an increase in the levels of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various proteins in the body, leading to the observed pharmacological effects.
Efectos Bioquímicos Y Fisiológicos
CPAE has been shown to have various biochemical and physiological effects. It has been found to increase cardiac output, improve lung function, and enhance cognitive function. CPAE has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CPAE in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one of the limitations is that it is a chiral compound, which means that it exists in two enantiomeric forms. This can make it difficult to study its effects on biological systems, as the two enantiomers may have different pharmacological properties.
Direcciones Futuras
There are several future directions for the study of CPAE. One area of research could be the development of new synthesis methods that improve the yield of CPAE. Another area of research could be the study of the pharmacological properties of the two enantiomers of CPAE, to determine if they have different effects on biological systems. Additionally, further research could be done to explore the potential therapeutic uses of CPAE in the treatment of various diseases.
Aplicaciones Científicas De Investigación
CPAE has been found to have potential pharmacological properties and has been extensively studied for its use in the treatment of various diseases. It has been shown to have a positive effect on the cardiovascular system, respiratory system, and nervous system. CPAE has also been found to have anti-inflammatory and antioxidant properties.
Propiedades
Número CAS |
13371-73-8 |
|---|---|
Nombre del producto |
2-(Cyclohexylphenylamino)ethanol |
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
2-(N-cyclohexylanilino)ethanol |
InChI |
InChI=1S/C14H21NO/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1,3-4,7-8,14,16H,2,5-6,9-12H2 |
Clave InChI |
JAKIBWZPJXEMRZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N(CCO)C2=CC=CC=C2 |
SMILES canónico |
C1CCC(CC1)N(CCO)C2=CC=CC=C2 |
Otros números CAS |
13371-73-8 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

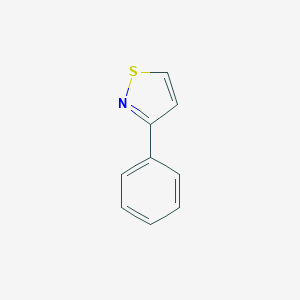
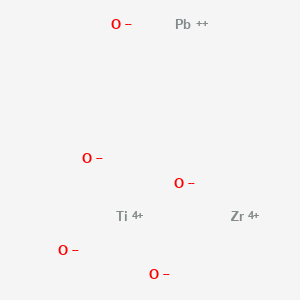
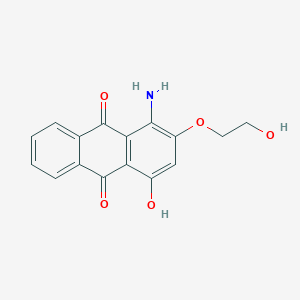
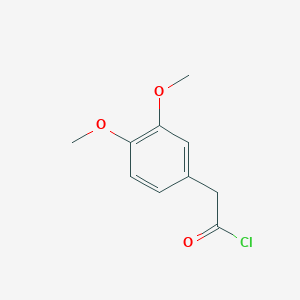
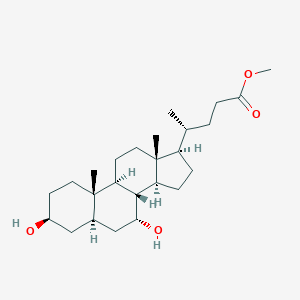

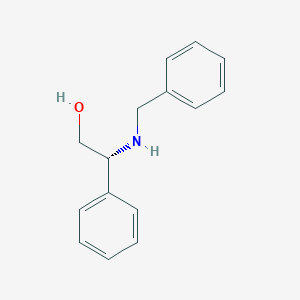

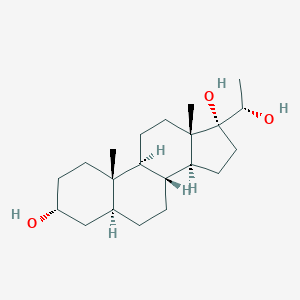
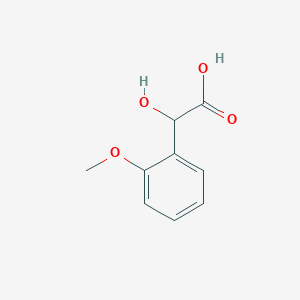
![N-[(Z)-ethylideneamino]benzamide](/img/structure/B82068.png)
